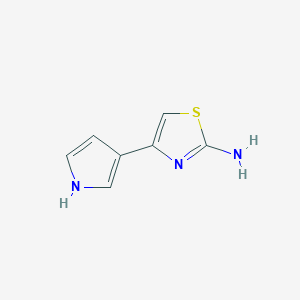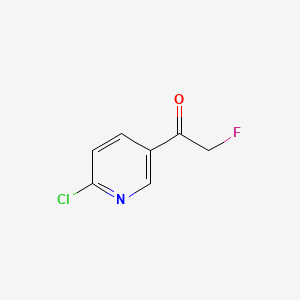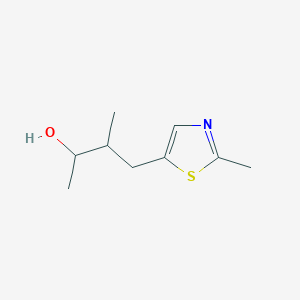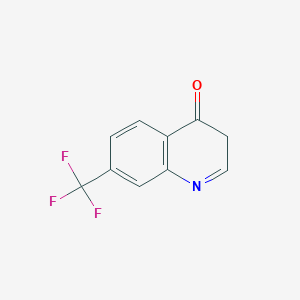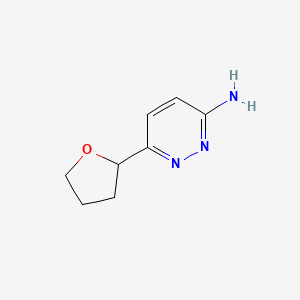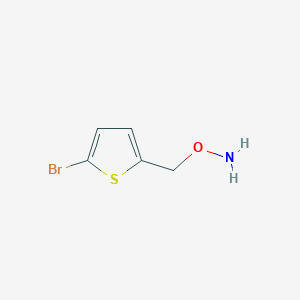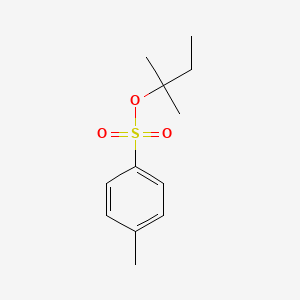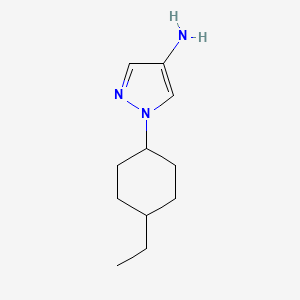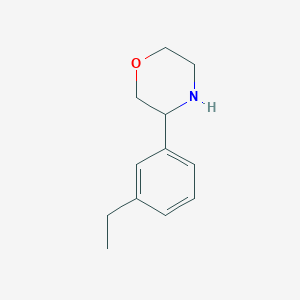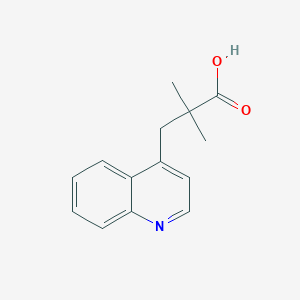
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety with two methyl groups at the alpha position.
准备方法
The synthesis of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反应分析
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-based carboxylic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include DDQ for oxidation and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.
Medicine: Quinoline derivatives have been studied for their potential use in treating various diseases, including malaria and bacterial infections.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2,4-dihydroxyquinoline . These compounds share the quinoline core structure but differ in their functional groups and substitution patterns. The unique feature of this compound is the presence of the dimethylpropanoic acid moiety, which can influence its reactivity and biological activity .
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(2,13(16)17)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H,16,17) |
InChI 键 |
DSJGMYZOUMVHTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=NC2=CC=CC=C12)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
